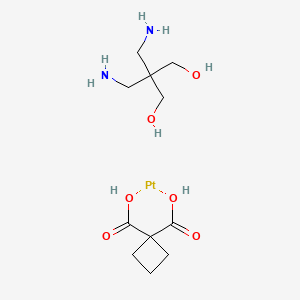

Zeniplatin

Description

structure given in first source

Properties

CAS No. |

111490-36-9 |

|---|---|

Molecular Formula |

C11H18N2O6Pt |

Molecular Weight |

469.35 g/mol |

IUPAC Name |

[2-(azanidylmethyl)-3-hydroxy-2-(hydroxymethyl)propyl]azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |

InChI |

InChI=1S/C6H8O4.C5H12N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);6-9H,1-4H2;/q;-2;+4/p-2 |

InChI Key |

QPWBZVAOCWJTFK-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].C(C(C[NH-])(CO)CO)[NH-].[Pt+4] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zeniplatin; Zeniplatinum. |

Origin of Product |

United States |

Foundational & Exploratory

Zeniplatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Disclaimer: Direct, in-depth preclinical studies detailing the specific molecular mechanism of action for Zeniplatin are not extensively available in the public domain. This guide is therefore constructed based on the well-established mechanisms of other platinum-based chemotherapeutic agents, such as cisplatin and carboplatin, to which this compound is structurally and functionally analogous. The experimental protocols, data tables, and signaling pathways described herein represent the standard methodologies and expected outcomes for a platinum-based DNA alkylating agent.

Core Mechanism of Action

This compound, as a platinum-based antineoplastic agent, is presumed to exert its cytotoxic effects on cancer cells through a multi-step process that culminates in the induction of apoptosis. The core mechanism revolves around its ability to form adducts with cellular DNA, leading to the disruption of normal cellular processes and the activation of cell death pathways.

Cellular Uptake and Aquation

This compound enters the cell, where the low intracellular chloride concentration facilitates the hydrolysis of its ligands. This process, known as aquation, results in a positively charged, aquated platinum complex. This activated form of the drug is highly reactive and readily interacts with nucleophilic sites on intracellular macromolecules, most notably DNA.

DNA Adduct Formation

The primary target of activated this compound is nuclear DNA. It forms covalent bonds, or adducts, with the N7 position of purine bases, primarily guanine and to a lesser extent, adenine. The main types of DNA adducts formed are:

-

1,2-intrastrand crosslinks: These are the most common type of adduct, where the platinum complex binds to two adjacent guanine bases on the same DNA strand.

-

1,3-intrastrand crosslinks: In this configuration, the platinum agent links two guanine bases separated by an intervening nucleotide.

-

Interstrand crosslinks: These adducts form between guanine bases on opposite DNA strands.

-

Monofunctional adducts: A single platinum-DNA bond is formed.

These DNA adducts introduce significant distortions in the DNA double helix, which in turn interfere with critical cellular processes such as DNA replication and transcription. This disruption of DNA integrity is a key trigger for the subsequent cellular responses.

Cellular Responses to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily cell cycle arrest and apoptosis.

Upon detection of DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Platinum drug-induced DNA damage typically leads to arrest in the G2 phase of the cell cycle. This arrest prevents cells with damaged DNA from entering mitosis.

If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by platinum drugs. The intrinsic pathway is generally considered the major contributor to cell death induced by DNA-damaging agents. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3 and -7), ultimately leading to the execution of apoptosis.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other platinum-based drugs in preclinical studies.

Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.2 |

| HeLa | Cervical Carcinoma | 48 | 5.7 |

| HCT116 | Colon Carcinoma | 48 | 12.1 |

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 55 | 25 | 20 |

| This compound (IC50) | 30 | 15 | 55 |

Table 3: Illustrative Induction of Apoptosis by this compound

| Treatment | % of Apoptotic Cells (Annexin V Positive) |

| Control (Untreated) | 5 |

| This compound (IC50, 24 hrs) | 45 |

| This compound (IC50, 48 hrs) | 65 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of platinum-based drugs like this compound.

Protocol for Analysis of DNA Adducts by HPLC-MS/MS

This protocol is adapted from methods used for cisplatin adduct detection.[1][2]

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Harvest cells and isolate genomic DNA using a commercial DNA extraction kit.

-

DNA Digestion: Digest the isolated DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides and DNA adducts using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS/MS) Detection: Couple the HPLC to a tandem mass spectrometer (MS/MS). Use multiple reaction monitoring (MRM) to specifically detect and quantify the this compound-DNA adducts based on their specific mass-to-charge ratios and fragmentation patterns.

-

Quantification: Generate a standard curve using synthesized this compound-DNA adduct standards to quantify the levels of adducts in the experimental samples.

Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This is a standard protocol for analyzing cell cycle distribution.[3][4]

-

Cell Preparation: Culture and treat cells with this compound as described above. Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes to fix and permeabilize the cells.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Protocol for Apoptosis Detection via Caspase-3/7 Activity Assay

This protocol outlines the use of a luminescent caspase activity assay.

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations. Include untreated cells as a negative control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. The reagent lyses the cells and allows the activated caspase-3 and -7 to cleave the substrate, producing a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity, and thus, the level of apoptosis.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: Inferred signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for cell cycle analysis.

Caption: Logical flow of this compound's anticancer effect.

References

- 1. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of DNA adducts in cells exposed to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Unraveling Zeniplatin: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Zeniplatin, a third-generation platinum-based antineoplastic agent, has demonstrated a distinct pharmacokinetic and pharmacodynamic profile. As a water-soluble organoplatinum compound, it shares similarities with carboplatin while exhibiting its own unique characteristics. This technical guide provides a comprehensive overview of the core pharmacokinetic parameters, pharmacodynamic effects, and the underlying mechanisms of this compound, drawing from key clinical and preclinical investigations.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic properties of this compound have been primarily elucidated through phase I and II clinical trials, providing crucial insights into its absorption, distribution, metabolism, and excretion.

Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population & Dosage | Analytical Method |

| Plasma Protein Binding | ~90% of platinum moieties | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |

| Terminal Half-Life (t½) in Plasma Ultrafiltrate | 3.7 - 7.2 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | High-Performance Liquid Chromatography (HPLC)[1] |

| Terminal Half-Life (t½) of Total Platinum Moieties in Plasma | 124 - 154 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |

| Urinary Excretion | ~60% of platinum moieties recovered within 24 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |

Experimental Protocol: Pharmacokinetic Evaluation in Humans

A phase II clinical trial involving 12 patients with previously treated ovarian carcinoma was conducted to evaluate the clinical pharmacology of this compound.

-

Dosage and Administration: Patients received this compound at a dose of 120 mg/m² administered via a rapid intravenous infusion over 90 minutes.

-

Sample Collection: Blood and urine samples were collected at various time points.

-

Analytical Methods:

-

Atomic Absorption Spectrometry: Used to analyze total platinum moieties in whole blood, plasma, plasma ultrafiltrate, and urine.

-

High-Performance Liquid Chromatography (HPLC): A specific HPLC method was employed to determine the concentration of free this compound in the plasma ultrafiltrate.

-

The pharmacokinetic profile of this compound, particularly its half-life, is noted to be slightly longer than that of carboplatin. There was no evidence of drug accumulation after repeated dosing.

Pharmacodynamics: The Effects of this compound on the Body

The pharmacodynamic effects of this compound have been characterized through dose-escalation studies in phase I clinical trials, identifying its dose-limiting toxicities and maximum tolerated dose.

Key Pharmacodynamic Endpoints of this compound

| Parameter | Finding | Study Population & Dosage |

| Maximum Tolerated Dose (MTD) | 145 mg/m² | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |

| Dose-Limiting Toxicity (DLT) | Leukopenia and neutropenia | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |

| Other Notable Side Effects | Nausea and vomiting (most prominent non-hematological), mild or absent neurological or auditory toxicity, no significant nephrotoxicity at doses ≤ 120 mg/m². | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |

Experimental Protocol: Phase I Clinical and Pharmacokinetic Study

A phase I study was conducted in 46 patients with refractory solid malignancies to determine the MTD and DLT of this compound.

-

Dosage and Administration: this compound was administered as a 60- to 90-minute intravenous infusion every 3 weeks, with doses escalating from 8 to 145 mg/m². No hydration or mannitol was co-administered.

-

Toxicity Assessment: Patients were monitored for hematological and non-hematological toxicities. The nadir for leukopenia and neutropenia was typically observed between 1 and 2 weeks post-therapy, with recovery by week 3.

Mechanism of Action: How this compound Exerts its Anticancer Effects

While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is understood to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

Cellular Uptake and Activation: this compound enters the cancer cell, where it undergoes aquation, a process where chloride ligands are replaced by water molecules. This activation step makes the platinum atom more reactive.

DNA Adduction: The activated this compound then enters the nucleus and binds to DNA, forming various types of adducts, primarily intrastrand and interstrand crosslinks. These adducts distort the DNA double helix.

Induction of Apoptosis: The formation of DNA adducts disrupts essential cellular processes like DNA replication and transcription. This damage, if not repaired, triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

Experimental Workflow for Investigating Platinum-DNA Adducts

Caption: A typical experimental workflow for analyzing DNA adducts.

This workflow outlines the general steps taken in a laboratory setting to identify and quantify the formation of DNA adducts following treatment with a platinum-based drug like this compound. The use of techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for detection allows for precise measurement of the extent of DNA damage.

Conclusion

This compound presents a pharmacokinetic profile with a relatively long terminal half-life for total platinum species and significant urinary excretion. Its primary dose-limiting toxicities are hematological, specifically leukopenia and neutropenia. The mechanism of action is believed to be consistent with other platinum analogs, centering on the formation of DNA adducts that trigger apoptosis in cancer cells. Further research into the specific signaling pathways activated by this compound-induced DNA damage will provide a more complete understanding of its anticancer activity and may reveal opportunities for novel combination therapies.

References

Zeniplatin: A Technical Chronicle of a Third-Generation Platinum Anticancer Agent

Pearl River, NY - Zeniplatin, a third-generation platinum-based antineoplastic agent, emerged from the laboratories of American Cyanamid as a promising candidate in the ongoing quest for more effective and less toxic cancer chemotherapeutics. This technical guide provides an in-depth history of this compound's discovery, development, mechanism of action, and clinical evaluation, with a focus on the quantitative data and experimental methodologies that defined its trajectory.

Discovery and Preclinical Evaluation

This compound, chemically known as [2,2-bis(aminomethyl)-1,3-propanediol-N,N'] [1,1-cyclobutanedicarboxylato] platinum (II), was synthesized as part of a series of water-soluble platinum(II) complexes designed to improve upon the therapeutic index of earlier platinum drugs like cisplatin and carboplatin. Researchers at American Cyanamid's Lederle Laboratories described the synthesis and preclinical antitumor activity of this compound in 1989.[1] The compound was noted for its broad preclinical antitumor activity.[2]

Preclinical Antitumor Activity

While specific quantitative data from initial preclinical screenings are not extensively detailed in readily available literature, reports from clinical trial publications consistently refer to this compound's "broad preclinical antitumor activity."[2] This suggests efficacy across a range of cancer cell lines and animal tumor models.

| Preclinical Model Type | Reported Activity | Reference |

| Various Cancer Cell Lines | Broad Antitumor Activity | [2] |

| Animal Tumor Models | Broad Antitumor Activity | [2] |

Synthesis

The synthesis of this compound, as described by researchers at American Cyanamid, is part of a broader effort to create novel platinum complexes with improved solubility and potentially different toxicity profiles.

General Synthetic Protocol

The synthesis of this compound involves the reaction of a platinum(II) salt with the bidentate ligand 2,2-bis(aminomethyl)-1,3-propanediol and the subsequent displacement of leaving groups with 1,1-cyclobutanedicarboxylic acid. The general steps, based on common platinum drug synthesis, would include:

-

Preparation of the Platinum Precursor: Starting with a suitable platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

-

Ligand Exchange with the Amine: Reaction of the platinum precursor with 2,2-bis(aminomethyl)-1,3-propanediol to form the dichloro-platinum-amine complex.

-

Introduction of the Dicarboxylate Ligand: Reaction of the intermediate complex with a silver salt of 1,1-cyclobutanedicarboxylic acid to precipitate silver chloride and form the final this compound complex.

-

Purification: Purification of the final product through recrystallization to obtain a high-purity compound.

Mechanism of Action

Like other platinum-based anticancer drugs, the primary mechanism of action of this compound is believed to be its interaction with DNA, leading to the formation of DNA adducts and subsequent induction of apoptosis in cancer cells.

Upon entering the cell, the dicarboxylate ligand of this compound is thought to be hydrolyzed, allowing the platinum atom to bind to the N7 positions of purine bases in DNA, primarily guanine. This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger programmed cell death.

References

- 1. Water-soluble third generation antitumor platinum complexes, [2,2-bis (aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato (2-)-O,O']platinum(II) and [1,1-cyclobutanedicarboxylato(2-)-O,O'] [tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in advanced malignant melanoma and renal cancer: phase II studies with unexpected nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Zeniplatin in Solid Tumors: A Methodological Framework

Introduction

Zeniplatin is a third-generation platinum-based antineoplastic agent characterized as a water-soluble complex.[1] Like other platinum compounds, its mechanism of action is presumed to involve binding to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately inducing cancer cell apoptosis. While clinical studies have alluded to its "broad preclinical antitumor activity," detailed public data from these foundational studies remain limited.[1] This guide provides a comprehensive framework for the preclinical evaluation of this compound in solid tumors, outlining standard experimental protocols, data presentation formats, and a conceptual overview of the anticipated signaling pathways. This document is intended for researchers, scientists, and drug development professionals to illustrate the necessary studies for a compound of this class.

In Vitro Cytotoxicity

The initial assessment of an anticancer agent's efficacy involves determining its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human solid tumor cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to a range of concentrations. The culture medium is replaced with medium containing these varying concentrations of this compound, and the cells are incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of this compound that inhibits 50% of cell growth, is then determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table is a template for summarizing the IC50 values of this compound against a panel of solid tumor cell lines.

| Cell Line | Tumor Type | Incubation Time (hours) | This compound IC50 (µM) |

| A549 | Lung Carcinoma | 48 | Data not available |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| HT-29 | Colon Adenocarcinoma | 48 | Data not available |

| SK-OV-3 | Ovarian Cancer | 48 | Data not available |

| PC-3 | Prostate Cancer | 48 | Data not available |

| U-87 MG | Glioblastoma | 48 | Data not available |

In Vivo Efficacy in Xenograft Models

To evaluate the antitumor activity of this compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly employed.

Experimental Protocol: Subcutaneous Xenograft Model

-

Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of a human solid tumor cell line (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity) and survival. The study is concluded when tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Data Presentation: In Vivo Efficacy of this compound

This table provides a template for presenting the results of in vivo efficacy studies.

| Tumor Model (Cell Line) | Treatment Schedule | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |

| A549 (Lung) | IV, once weekly for 3 weeks | Data not available | Data not available |

| HT-29 (Colon) | IP, twice weekly for 2 weeks | Data not available | Data not available |

| PC-3 (Prostate) | IV, every 3 days for 4 cycles | Data not available | Data not available |

Mechanism of Action: Signaling Pathways

The cytotoxic effects of platinum-based drugs like this compound are mediated through the induction of DNA damage, which in turn activates several signaling pathways culminating in apoptosis.

Conceptual Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the generally accepted mechanism of action for platinum-based anticancer drugs.

Caption: Conceptual signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical workflow to investigate the molecular mechanisms of this compound.

References

Zeniplatin vs. Cisplatin: A Deep Dive into Their Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its potent cytotoxic effects primarily through interactions with nuclear DNA. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This has spurred the development of new platinum-based analogs, such as Zeniplatin, with the aim of improving the therapeutic index. This technical guide provides a comprehensive comparison of the molecular targets of this compound and the well-established mechanisms of cisplatin. While direct molecular-level data for this compound is limited, its classification as a carboplatin analog allows for informed inferences about its mechanism of action. This document details the DNA adduct formation, protein interactions, and perturbation of cellular signaling pathways by both agents, presenting quantitative data where available and outlining key experimental methodologies for their study.

Introduction: The Landscape of Platinum-Based Chemotherapeutics

Platinum-based drugs represent a critical class of anticancer agents, with cisplatin being the progenitor and one of the most widely used. Their efficacy stems from their ability to form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[1] this compound, chemically known as [2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum, is a platinum-containing antineoplastic agent and a carboplatin analog. Understanding the nuances of how these drugs interact with their molecular targets is paramount for developing more effective and less toxic cancer therapies.

Molecular Targets of Cisplatin: A Well-Defined Mechanism

The cytotoxic mechanism of cisplatin is multifaceted and has been extensively studied. Its primary target is nuclear DNA, though interactions with other cellular components also contribute to its overall effect.

DNA Adduct Formation: The Primary Lesion

Upon entering a cell, the chloride ligands of cisplatin are hydrolyzed, transforming it into a reactive aquated species that readily binds to the N7 position of purine bases, predominantly guanine. This binding results in the formation of various DNA adducts, which are the primary mediators of its cytotoxic activity.

-

Intrastrand Crosslinks: These are the most prevalent adducts, accounting for the majority of DNA lesions. They form between adjacent purine bases on the same DNA strand. The most common are 1,2-d(GpG) adducts, followed by 1,2-d(ApG) adducts. These crosslinks introduce significant distortions in the DNA double helix, impeding the processes of DNA replication and transcription.

-

Interstrand Crosslinks: These less frequent but highly cytotoxic lesions form between purine bases on opposite DNA strands.

-

Monofunctional Adducts: These occur when only one of the platinum's reactive sites binds to a DNA base and are considered precursors to the more complex crosslinks.

The formation of these adducts triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.

Protein Interactions: Beyond DNA

While DNA is the primary target, cisplatin also interacts with various cellular proteins. These interactions can influence its efficacy and contribute to its side effects.

-

High Mobility Group (HMG) Domain Proteins: These proteins recognize and bind to the distorted DNA structures created by cisplatin adducts. This binding can shield the adducts from DNA repair machinery, thereby enhancing the cytotoxic effect of cisplatin.

-

Zinc Finger Proteins: Cisplatin has been shown to interact with the cysteine and histidine residues within zinc finger motifs, which are crucial for the DNA-binding and function of many transcription factors. This interaction can lead to the ejection of the zinc ion and disruption of the protein's structure and function.

-

Other Cytosolic Proteins: Proteomic studies have identified numerous other cytosolic proteins that can be targeted by cisplatin, although the functional consequences of these interactions are not fully elucidated.

Molecular Targets of this compound: An Inferred Mechanism

Direct and detailed studies on the molecular targets of this compound are scarce in publicly available literature. However, as a carboplatin analog, its mechanism of action is presumed to be very similar to that of cisplatin and carboplatin.

Inferred DNA Adduct Formation

Like other platinum-based drugs, this compound is expected to exert its cytotoxic effects through the formation of DNA adducts. The 1,1-cyclobutanedicarboxylato ligand in this compound is more stable than the chloride ligands of cisplatin, leading to a slower aquation rate. This results in a slower rate of DNA adduct formation compared to cisplatin. It is hypothesized that this compound forms the same types of intrastrand and interstrand crosslinks with DNA as cisplatin, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death.

Inferred Protein Interactions

Given its structural similarities to other platinum drugs, this compound is likely to interact with a similar spectrum of cellular proteins as cisplatin, including HMG domain proteins and zinc finger proteins. The specific kinetics and affinity of these interactions may differ due to the different ligand structure of this compound.

Quantitative Data Presentation

| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |

| A2780 | Ovarian | ~2.5 | ~25 | |

| HCT116 | Colon | ~5 | ~50 | |

| MCF-7 | Breast | ~10 | >100 | |

| A549 | Lung | ~8 | ~80 |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The values presented are approximate and for comparative purposes.

Signaling Pathways

The DNA damage induced by both cisplatin and, presumably, this compound activates a complex network of cellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response and Apoptosis

The formation of platinum-DNA adducts is recognized by cellular surveillance systems, leading to the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATR and ATM are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

MAPK and JNK Signaling

Cisplatin-induced cellular stress also activates mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway. Persistent activation of the JNK pathway is generally associated with the induction of apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the molecular targets of platinum-based drugs like cisplatin and this compound.

DNA Adduct Quantification

Method: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Protocol Outline:

-

Treat cancer cells with the platinum drug at various concentrations and time points.

-

Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

-

Quantify the DNA concentration using a spectrophotometer.

-

Digest the DNA samples with appropriate enzymes (e.g., proteinase K, RNase A).

-

Analyze the platinum content in the digested DNA samples using AAS or ICP-MS.

-

Express the results as the number of platinum adducts per unit of DNA.

Cell Viability Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the platinum drug for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound, as a carboplatin analog, is presumed to share the fundamental molecular mechanism of action with cisplatin, primarily targeting nuclear DNA to form cytotoxic adducts. The key difference likely lies in its pharmacokinetic profile, with a slower aquation rate potentially leading to a different spectrum of activity and toxicity. While the slower reactivity of carboplatin analogs generally translates to lower potency, it can also result in a more favorable side-effect profile. Further detailed molecular studies are imperative to fully elucidate the specific interactions of this compound with its cellular targets and to rationalize its clinical performance. A deeper understanding of these mechanisms will be instrumental in the design of next-generation platinum-based therapies with enhanced efficacy and reduced toxicity.

References

In Vitro Cytotoxicity of Zeniplatin on Ovarian Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro cytotoxicity data for Zeniplatin, a third-generation platinum analog, is limited. This guide summarizes the available clinical data for this compound and provides a detailed technical overview of the in vitro evaluation of platinum-based compounds, using the extensively studied drug Cisplatin as a proxy for illustrating experimental protocols, data presentation, and mechanisms of action in ovarian cancer cell lines.

Introduction to this compound

This compound ( CL 286 ,558) is a platinum-based antineoplastic agent developed as a third-generation analog with the goal of improving the therapeutic index over first and second-generation compounds like cisplatin and carboplatin. Clinical trials have evaluated its efficacy in patients with advanced ovarian cancer, including those previously treated with other platinum-based therapies.[1][2] Pharmacokinetic studies suggest that this compound has a profile similar to carboplatin.[3] While clinical data provides insights into its activity and toxicity profile in patients, detailed preclinical in vitro studies on specific ovarian cancer cell lines are not widely published.

In Vitro Cytotoxicity of Platinum-Based Drugs in Ovarian Cancer

The in vitro evaluation of platinum-based compounds like this compound and cisplatin is crucial for determining their cytotoxic potential and understanding their mechanisms of action. Ovarian cancer cell lines, such as A2780 (cisplatin-sensitive) and SKOV3 (often more resistant), are commonly used models for these studies.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables present illustrative IC50 values for cisplatin against common ovarian cancer cell lines, demonstrating the type of data generated in such studies.

Table 1: Illustrative IC50 Values of Cisplatin in Ovarian Cancer Cell Lines

| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Reference |

| A2780 | Cisplatin | 48 | ~3.3-5.0 | |

| SKOV3 | Cisplatin | 48 | ~6.7-10.0 | |

| OV-90 | Cisplatin | 48 | ~6.7 | |

| ES-2 | Cisplatin | 48 | >26.7 |

Table 2: Apoptosis Induction by Cisplatin in Ovarian Cancer Cell Lines

| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cells (%) | Reference |

| SKOV-3 | Cisplatin | 48 | ~4.0% | |

| SKOV-3/CDDP (resistant) | Cisplatin | 48 | ~2.0% |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of platinum-based anticancer drugs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate ovarian cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a range of concentrations of the platinum compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates, treat with the platinum compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanism of Action and Signaling Pathways

Platinum-based drugs like this compound and cisplatin exert their cytotoxic effects primarily by inducing DNA damage, which in turn activates signaling pathways leading to cell cycle arrest and apoptosis.

DNA Damage and Apoptosis Induction

The primary mechanism involves the formation of platinum-DNA adducts, which interfere with DNA replication and transcription. This damage triggers a cellular response that can lead to apoptosis.

Caption: this compound-induced DNA damage response leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a new compound.

Caption: Standard workflow for in vitro cytotoxicity evaluation.

Conclusion

While specific in vitro cytotoxicity data for this compound on ovarian cancer cell lines is not extensively available in public literature, the established methodologies used for other platinum-based drugs like cisplatin provide a robust framework for its evaluation. The primary mechanism of action is understood to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Further preclinical studies are warranted to fully characterize the in vitro profile of this compound and to elucidate any unique mechanisms of action or resistance compared to other platinum analogs.

References

Zeniplatin: A Technical Deep Dive into Cellular Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeniplatin ([2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum) is a platinum-based chemotherapeutic agent. Understanding its cellular uptake and efflux mechanisms is paramount for optimizing its therapeutic efficacy and overcoming potential drug resistance. While direct research on this compound's transport is limited, its pharmacokinetic profile closely resembles that of carboplatin, allowing for informed inferences about its cellular transport pathways.[1] This technical guide synthesizes the available data on this compound and leverages the extensive research on analogous platinum compounds to provide a comprehensive overview of its cellular transport.

Cellular Uptake and Efflux: An Overview

The cellular accumulation of platinum-based drugs is a critical determinant of their cytotoxicity. This is a dynamic process governed by the balance between influx (uptake) and efflux (removal) mechanisms. Reduced intracellular concentration is a common mechanism of resistance to platinum drugs.[2]

Anticipated Cellular Uptake Mechanisms for this compound

Based on its analogy to carboplatin, this compound's entry into cancer cells is likely mediated by a combination of passive diffusion and active transport mechanisms.

-

Copper Transporter 1 (CTR1): This transporter is a key player in the uptake of cisplatin and carboplatin.[3] CTR1 is the major copper influx transporter in mammalian cells and is believed to facilitate the entry of platinum drugs due to the structural similarities between platinum complexes and copper ions.[4] Studies have shown that the expression levels of CTR1 correlate with sensitivity to cisplatin and carboplatin. It is highly probable that this compound also utilizes CTR1 for cellular entry.

-

Passive Diffusion: While active transport is significant, passive diffusion across the cell membrane is also thought to contribute to the uptake of platinum drugs, although to a lesser extent for more hydrophilic compounds like carboplatin and likely this compound.

-

Other Potential Influx Transporters: While CTR1 is the primary candidate, other transporters may play a minor role. However, specific transporters for this compound have not yet been identified.

Anticipated Cellular Efflux Mechanisms for this compound

Active efflux is a major contributor to drug resistance. Several ATP-binding cassette (ABC) transporters and other pumps are implicated in the removal of platinum drugs from cancer cells.

-

Copper-Transporting P-type ATPases (ATP7A and ATP7B): These transporters are crucial for maintaining copper homeostasis by exporting excess copper from the cell. They are also heavily implicated in the efflux of cisplatin and carboplatin, thereby contributing to drug resistance. ATP7A and ATP7B can sequester platinum drugs in intracellular vesicles and facilitate their expulsion from the cell. Given this compound's structural similarity to carboplatin, it is highly likely that ATP7A and ATP7B are primary mediators of its efflux.

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is another ABC transporter known to confer resistance to a variety of anticancer drugs, including cisplatin and likely its analogs. MRP2 is an organic anion transporter that can efflux drugs and their metabolites, often as glutathione conjugates. Its involvement in this compound efflux is a strong possibility.

-

Other ABC Transporters: Other members of the ABC transporter superfamily, such as ABCG2 (Breast Cancer Resistance Protein), have also been associated with resistance to platinum drugs in some cancer types and may contribute to this compound efflux.

Quantitative Data on Platinum Drug Transport

Direct quantitative kinetic data for this compound transport are not currently available in the public domain. However, data from studies on carboplatin can provide valuable insights into the potential transport efficiency of this compound.

| Transporter | Platinum Analog | Cell Line | Transport Parameter | Value | Reference |

| Influx | |||||

| CTR1 | Carboplatin | Murine Embryonic Fibroblasts | Relative Accumulation (CTR1-/- vs CTR1+/+) | ~54% decrease in CTR1-/- | |

| CTR1 | Cisplatin | IGROV1 (ovarian cancer) | K_m for Copper Uptake | 5.31 ± 0.31 µM | |

| CTR1 | Cisplatin | IGROV1 (ovarian cancer) | V_max for Copper Uptake | 17.93 ± 1.33 pmol/mg protein/min | |

| Efflux | |||||

| ATP7B | Carboplatin | 2008 (ovarian cancer) | Second Phase Efflux Rate | Increased 3.9-fold with ATP7B expression | |

| ATP7A | Carboplatin | Ovarian Cancer Cells | Resistance Factor | Increased resistance with ATP7A expression | |

| MRP2 | Cisplatin | HEK293 | IC_50 for MRP2 transport inhibition | ~50-100 µM |

Note: The data presented for cisplatin and carboplatin are intended to serve as a proxy for estimating the potential transport kinetics of this compound. Further experimental validation is required for this compound itself.

Experimental Protocols

Cellular Accumulation Assay using ICP-MS

This protocol describes the determination of total intracellular platinum concentration.

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., A2780 ovarian cancer cell line) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile PBS or culture medium).

-

Expose the cells to the desired concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated control.

b. Sample Collection and Preparation:

-

After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Harvest the cells by trypsinization or scraping.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the pellet in a known volume of PBS and determine the cell number using a hemocytometer or automated cell counter.

-

Lyse the cells by sonication or with a suitable lysis buffer.

c. Sample Digestion and Analysis:

-

Digest the cell lysate with concentrated nitric acid (e.g., 70%) overnight at room temperature or using a microwave digester.

-

Dilute the digested samples to a final nitric acid concentration of approximately 2% with deionized water.

-

Analyze the platinum content in the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Prepare platinum standards of known concentrations to generate a calibration curve.

-

Calculate the intracellular platinum concentration and normalize it to the cell number or total protein content.

In Vitro Drug Transport Assay

This protocol is designed to assess the involvement of specific transporters in the uptake or efflux of this compound.

a. Cell Model:

-

Utilize a cell line that endogenously expresses the transporter of interest or a transfected cell line overexpressing the transporter (e.g., HEK293 or MDCK cells). A corresponding parental or empty vector-transfected cell line should be used as a control.

b. Uptake Assay:

-

Seed the cells in multi-well plates and grow to confluency.

-

Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with a solution of this compound (at various concentrations) in the transport buffer for a short period (e.g., 1-5 minutes) at 37°C.

-

To determine the involvement of a specific transporter, perform parallel experiments in the presence of a known inhibitor of that transporter.

-

Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and determine the intracellular platinum concentration using ICP-MS as described above.

c. Efflux Assay:

-

Load the cells with this compound by incubating them with the drug for a defined period (e.g., 1 hour).

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Add fresh, drug-free medium and incubate the cells at 37°C.

-

At various time points, collect aliquots of the extracellular medium and the cell lysate.

-

Measure the platinum concentration in both the medium and the lysate using ICP-MS.

-

Calculate the rate of efflux by determining the decrease in intracellular platinum concentration or the increase in extracellular platinum concentration over time.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inferred cellular uptake and efflux pathways for this compound.

Caption: Experimental workflow for ICP-MS analysis of intracellular platinum.

Caption: Logical workflow for in vitro drug transport assays.

References

- 1. Pharmacokinetic evaluation of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of transporters in the distribution of platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Zeniplatin in Murine Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are therefore based on established methodologies for analogous platinum-based drugs, namely cisplatin and carboplatin , which are widely used in preclinical cancer research. These protocols are intended to serve as a comprehensive guide for researchers to design and conduct initial dose-finding, toxicity, and efficacy studies for Zeniplatin in mouse models. It is imperative that researchers perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound before commencing large-scale efficacy trials.

Introduction to this compound and its Analogs in Preclinical Research

This compound is a third-generation platinum analog developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin. While clinical data on this compound exists, preclinical evaluation in animal models is a critical step in understanding its pharmacokinetic and pharmacodynamic properties, anti-tumor activity, and potential toxicities. Mouse models, including xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs), are invaluable tools for this purpose.

Given the absence of specific this compound data, this document provides a framework based on the extensive preclinical data available for cisplatin and carboplatin. Researchers should consider the physicochemical properties of this compound and its anticipated mechanism of action when adapting these protocols.

Data Presentation: Comparative Dosages of Platinum-Based Drugs in Mice

The following tables summarize typical dosage ranges for cisplatin and carboplatin administered in various mouse models. These values should be used as a starting point for designing this compound dose-finding studies.

Table 1: Cisplatin Dosage in Mouse Models

| Mouse Model Type | Cancer Type | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Reference(s) |

| Xenograft | Cervical Cancer (ME-180) | Intraperitoneal (i.p.) | 2.0 | Every other day for 3 treatments | [1] |

| Xenograft | Lung Cancer (A549) | Intraperitoneal (i.p.) | 2.5 | Every other day for 3 treatments | [1] |

| Xenograft | Ovarian Cancer (NIH:OVCAR-3) | Intraperitoneal (i.p.) | 2.5 | Every other day for 4 treatments | [1] |

| Xenograft | Mammary Tumor | Intraperitoneal (i.p.) | 5 | Single dose | [2] |

| Xenograft | Mammary Tumor | Intraperitoneal (i.p.) | 0.714 - 1.66 | Multiple dosing schemes (e.g., daily for 7 days, weekly) | [2] |

| Xenograft | Breast Cancer (MCF-7) | Intraperitoneal (i.p.) | 1 - 3 | Daily for 7 days | |

| Xenograft | Lewis Lung Carcinoma | Intraperitoneal (i.p.) | 3 - 6 | Daily | |

| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 | Single dose (MTD) |

Table 2: Carboplatin Dosage in Mouse Models

| Mouse Model Type | Cancer Type | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Reference(s) |

| Xenograft | Testicular Nonseminomatous Germ Cell Tumor | Not Specified | 30 - 60 | Cycled twice | |

| Xenograft | Testicular Nonseminomatous Germ Cell Tumor | Not Specified | 120 | Single cycle (high mortality) | |

| Orthotopic | Ovarian Cancer | Intravenous (i.v.) | 50 | Every 21 days for 3 cycles (in combination with paclitaxel) | |

| Xenograft | Ovarian Cancer | Not Specified | 80 - 100 | Once a week for 4-5 weeks | |

| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 12.4 (equimolar to 10 mg/kg cisplatin) | Single dose | |

| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 85 (equitoxic to 10 mg/kg cisplatin) | Single dose |

Experimental Protocols

The following are detailed protocols for key experiments. These should be adapted for this compound, starting with a pilot dose-escalation study.

Protocol for In Vivo Dose-Finding and Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse strain.

Materials:

-

This compound (pharmaceutical grade)

-

Sterile vehicle for reconstitution (e.g., sterile saline, 5% dextrose solution)

-

Healthy, age-matched mice (e.g., BALB/c, C57BL/6, or immunodeficient strains like NSG or nude mice for xenograft models)

-

Syringes and needles (appropriate gauge for the administration route)

-

Animal balance

-

Calipers for tumor measurement (if applicable)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in the appropriate sterile vehicle. Further dilute to the desired concentrations for injection. All preparations should be performed under sterile conditions.

-

Group Assignment: Randomly assign mice to different dose groups (e.g., 5-8 mice per group), including a vehicle control group.

-

Dose Escalation: Start with a low dose of this compound, guided by the lower end of the dosage ranges for carboplatin (e.g., 10-20 mg/kg). Subsequent dose groups should receive escalating doses (e.g., in 25-50% increments).

-

Administration: Administer this compound via the chosen route (e.g., intraperitoneal or intravenous injection).

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming, and signs of pain or distress).

-

The MTD is often defined as the dose that causes no more than 10-15% body weight loss and no treatment-related deaths.

-

-

Endpoint: The study can be terminated after a defined period (e.g., 14-21 days) or if severe toxicity is observed.

-

Necropsy and Histopathology: At the end of the study, euthanize the mice and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any drug-related toxicities.

Protocol for In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of this compound in a mouse cancer model.

Materials:

-

Cancer cell line or patient-derived tumor tissue

-

Appropriate mouse strain (immunodeficient for human xenografts, immunocompetent for syngeneic models)

-

This compound at the predetermined optimal dose

-

Sterile vehicle

-

Calipers

-

Surgical tools for tumor implantation (if necessary)

Procedure:

-

Tumor Implantation:

-

Subcutaneous Xenograft: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) subcutaneously into the flank of the mouse.

-

Orthotopic Model: Surgically implant cancer cells or tumor fragments into the corresponding organ of the mouse.

-

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Group Assignment: Randomize mice with established tumors into treatment and control groups.

-

Treatment: Administer this compound at the predetermined optimal dose and schedule. The control group should receive the vehicle.

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight.

-

Observe for any signs of toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if tumors in the treatment group regress completely. Survival can also be an endpoint.

-

Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

Caption: Workflow for a Dose-Finding and Toxicity Study.

Caption: Workflow for an Antitumor Efficacy Study.

Signaling Pathway (Hypothetical)

As this compound is a platinum-based drug, its mechanism of action is expected to be similar to cisplatin and carboplatin, primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical Mechanism of Action for this compound.

References

Application Notes and Protocols for Zeniplatin Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeniplatin is a platinum-based antineoplastic agent.[1] As with other platinum-based chemotherapeutics, its efficacy in in vitro studies is contingent upon proper handling and dissolution to ensure its stability and activity are maintained. These application notes provide a detailed protocol for the dissolution of this compound for use in various in vitro assays, based on its known properties and established procedures for analogous platinum (IV) complexes.

Physicochemical Properties of this compound and Related Compounds

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following table summarizes the key physicochemical properties of this compound and compares them with other well-characterized platinum-based drugs. Researchers should note that while some suppliers indicate this compound is soluble in DMSO, comprehensive, publicly available quantitative solubility data is limited.[2] Therefore, the provided information for this compound is based on available data, and empirical determination of solubility in specific solvents is recommended.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvents for In Vitro Use | Notes |

| This compound | C11H20N2O6Pt | 471.37[3] | DMSO[2] | Limited public data on quantitative solubility. Empirical testing is advised. |

| Cisplatin | Cl2H6N2Pt | 300.05 | 0.9% NaCl, DMF, DMSO[4] | Prone to inactivation in DMSO over time. |

| Carboplatin | C6H12N2O4Pt | 371.25 | 5% Glucose, Water, DMF, DMSO | Generally more stable than cisplatin in aqueous solutions. |

| Oxaliplatin | C8H14N2O4Pt | 397.29 | 5% Glucose, DMF, DMSO | Stability can be affected by the solvent choice. |

| Satraplatin | C10H20Cl2N2O4Pt | 502.26 | DMSO/Water mixtures | An orally available Pt(IV) complex. |

Experimental Protocols

This section provides a detailed protocol for the dissolution of this compound. Due to the limited specific data for this compound, this protocol is based on best practices for platinum (IV) complexes. It is crucial to perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium appropriate for the assay

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

Protocol for Dissolving this compound in DMSO:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

-

Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: While not always necessary for DMSO stock solutions, if there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

-

Storage of Stock Solution: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the stock solution as fresh as possible, as the stability of platinum compounds in DMSO can be variable.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Further dilute the stock solution to the final desired concentration using the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Important Considerations:

-

Solvent Choice: While DMSO is a common solvent for in vitro studies, some platinum compounds can be inactivated by it over time. For comparative studies, consider preparing fresh solutions for each experiment.

-

Aqueous Solvents: If the experimental design is sensitive to DMSO, preliminary tests should be conducted to assess the solubility of this compound in aqueous solutions such as PBS or saline. The solubility of platinum (IV) complexes in aqueous media can be limited.

-

Stability: The stability of this compound in solution is not well-documented. It is recommended to perform stability tests by storing the dissolved compound under various conditions and assessing its potency over time.

Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound for in vitro assays and a simplified representation of the general signaling pathway affected by platinum-based anticancer drugs.

Caption: Experimental workflow for dissolving this compound.

Caption: Generalized signaling pathway for platinum drugs.

References

Application Note: Stability of Zeniplatin in Aqueous Buffer Solutions

Introduction

Zeniplatin ([2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum) is a third-generation platinum-based antineoplastic agent. As a parenterally administered medication, understanding its stability in various aqueous solutions is critical for formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This document provides an overview of the factors influencing this compound's stability and outlines a general protocol for assessing its stability in different buffer systems.

Note: Publicly available literature does not contain detailed quantitative data on the stability of this compound in various buffer solutions. The following sections provide a generalized framework and protocols based on standard pharmaceutical practices for stability testing of platinum-based compounds.

Factors Influencing this compound Stability

The stability of platinum-based drugs like this compound in aqueous solutions can be influenced by several factors:

-

pH: The pH of the solution is a critical factor. Hydrolysis and other degradation reactions of platinum complexes are often pH-dependent.

-

Buffer Species: The composition of the buffer can affect stability. Certain buffer ions may interact with the platinum complex, potentially catalyzing degradation or forming new adducts.

-

Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature.

-

Light: Photodegradation can be a concern for some pharmaceutical compounds. Exposure to light, particularly UV light, may induce degradation.

-

Presence of Other Ions: Anions, such as chloride, can have a significant impact on the stability of platinum complexes by participating in ligand exchange reactions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for evaluating the stability of this compound in various buffer solutions. These protocols are based on common practices for stability-indicating assays of pharmaceutical compounds.

Preparation of Buffer Solutions

A range of buffer solutions covering a physiologically relevant pH spectrum should be prepared.

Materials:

-

Sodium Phosphate (monobasic and dibasic)

-

Sodium Citrate and Citric Acid

-

Sodium Acetate and Acetic Acid

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) water

Procedure:

-

To prepare a Phosphate Buffer (pH 5.8, 7.4, 8.0) :

-

Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.

-

Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.

-

-

To prepare a Citrate Buffer (pH 4.0, 5.0, 6.0) :

-

Prepare stock solutions of 0.1 M Citric Acid and 0.1 M Sodium Citrate.

-

Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.

-

-

To prepare an Acetate Buffer (pH 4.5, 5.5) :

-

Prepare stock solutions of 0.1 M Acetic Acid and 0.1 M Sodium Acetate.

-

Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.

-

Stability Sample Preparation

Procedure:

-

Prepare a stock solution of this compound in DI water at a known concentration (e.g., 1 mg/mL).

-

For each buffer condition, dilute the this compound stock solution with the respective buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Transfer aliquots of each buffered this compound solution into separate, sealed vials for each time point and storage condition.

-

Store the vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

-

For photostability testing, expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap a corresponding set of vials in aluminum foil to serve as dark controls.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the intact this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Example HPLC Method (to be optimized for this compound):

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound.

-

Injection Volume: 20 µL

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and the detection of its degradants.

Data Collection and Analysis

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw vials from each storage condition.

-

Analyze the samples by the validated HPLC method.

-

Record the peak area of the intact this compound and any degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) for this compound in each buffer solution and at each temperature.

Data Presentation (Hypothetical Data)

As no specific stability data for this compound is publicly available, the following tables are presented as templates to illustrate how the quantitative data should be structured.

Table 1: Hypothetical Half-life (t₁/₂) of this compound in Various Buffer Solutions at 25°C

| Buffer System | pH | Half-life (hours) |

| Citrate Buffer | 4.0 | [Data Not Available] |

| Acetate Buffer | 5.5 | [Data Not Available] |

| Phosphate Buffer | 7.4 | [Data Not Available] |

Table 2: Hypothetical Percentage of this compound Remaining After 24 Hours in Different Buffers and Temperatures

| Buffer System | pH | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |

| Citrate Buffer | 4.0 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Acetate Buffer | 5.5 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Phosphate Buffer | 7.4 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability assessment.

Hypothetical Degradation Pathway

The degradation of platinum-based drugs often involves hydrolysis, where ligands are replaced by water molecules. The following diagram illustrates a hypothetical degradation pathway for a generic platinum complex, which could be adapted for this compound once its specific degradation products are identified.

Caption: Hypothetical hydrolysis pathway for a platinum complex.

Conclusion

Application Note: Quantification of Zeniplatin in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantification of the platinum-based anticancer agent Zeniplatin in human plasma. The protocol employs a sample preparation procedure involving plasma ultrafiltration to isolate the pharmacologically active free drug, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development for this compound and other platinum-based chemotherapeutics. The described methodology provides the necessary framework for researchers and scientists to accurately determine this compound concentrations in a clinical or research setting.

Introduction

This compound is a third-generation platinum-containing anticancer drug developed with the aim of improving the therapeutic index compared to its predecessors, cisplatin and carboplatin. Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic data are vital for optimizing dosing regimens and ensuring patient safety and therapeutic efficacy.

It is well-established that platinum-based drugs bind extensively to plasma proteins. Approximately 90% of this compound in the bloodstream is bound to circulating plasma proteins[1]. Since it is the unbound, or free, fraction of the drug that is pharmacologically active, it is critical to separate this fraction from the protein-bound drug before analysis. This protocol utilizes ultrafiltration for this purpose, followed by a specific HPLC-UV method for the quantification of free this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar platinum compound not co-administered with this compound)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)